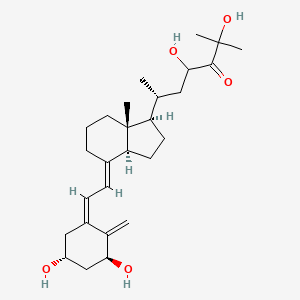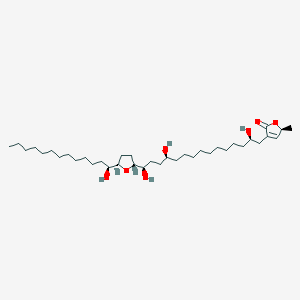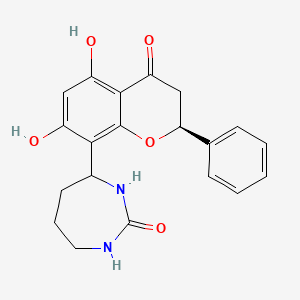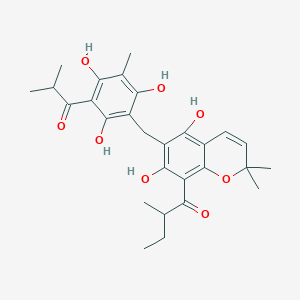
Mallotophilippen A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mallotophilippen A is a chromenol that is 2H-chromene-5,7-diol substituted by geminal methyl groups at position 2, a 2-methylbutanoyl group at position 8 and a 2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)benzyl group at position 6. Isolated from Mallotus philippensis, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a histamine antagonist. It is a chromenol, a polyphenol and an aromatic ketone. It derives from a phloroglucinol.
Scientific Research Applications
Synthesis and Bioactivity
Mallotophilippen A, a natural product from Mallotus philippinensis, has attracted significant research interest due to its biological activities. The first total synthesis of related compound mallotophilippen C, achieved in 2006, opened new avenues for exploring the therapeutic potential of these compounds (Yunfei Li et al., 2006). In 2008, a new synthetic approach for mallotophilippens C and E was developed, emphasizing their biological significance (Y. Lee et al., 2008).
Anti-inflammatory and Immunoregulatory Effects
Mallotophilippen A has demonstrated notable anti-inflammatory properties. A 2002 study identified its ability to inhibit nitric oxide production and suppress gene expression of inducible nitric oxide synthase in macrophage cells (Akihiro Daikonya et al., 2002). Further research in 2004 highlighted its impact on downregulating genes related to inflammation and immune response (Akihiro Daikonya et al., 2004).
Anti-melanogenic Activity
Investigations into the anti-melanogenic activities of Mallotus philippinensis constituents, including mallotophilippen A, revealed their potential in skin depigmentation. A 2018 study showed that these compounds could inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in cosmetic and pharmaceutical industries (Hridya Hemachandran et al., 2018).
Overall Pharmacological Profile
Mallotus philippinensis, the source of mallotophilippen A, has been extensively studied for its diverse pharmacological activities. A comprehensive review in 2014 highlighted its numerous medicinal properties, including antimicrobial, antioxidant, antiviral, and cytotoxic activities, positioning it as a valuable source for future medicinal applications (M. Gangwar et al., 2014).
properties
Product Name |
Mallotophilippen A |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[5,7-dihydroxy-2,2-dimethyl-6-[[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]chromen-8-yl]-2-methylbutan-1-one |
InChI |
InChI=1S/C28H34O8/c1-8-13(4)21(30)19-26(35)17(24(33)15-9-10-28(6,7)36-27(15)19)11-16-22(31)14(5)23(32)18(25(16)34)20(29)12(2)3/h9-10,12-13,31-35H,8,11H2,1-7H3 |
InChI Key |
CKDCFMPRWZIMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C)O)C(=O)C(C)C)O)O)C=CC(O2)(C)C |
synonyms |
1-(5,7-dihydroxy-2,2-dimethyl-6-(2,4,6-trihydroxy-3-isobutyryl-5-methyl-benzyl)-2H-chromen-8-yl)-2-methyl-butan-1-one mallotophilippen A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




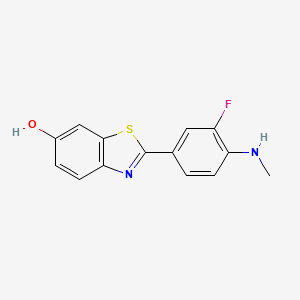
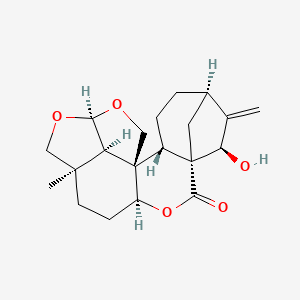
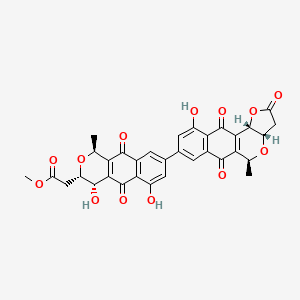

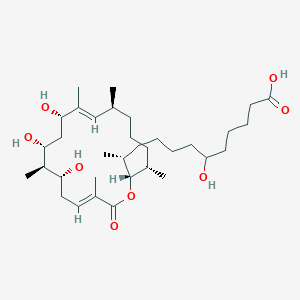
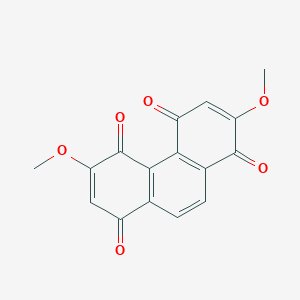

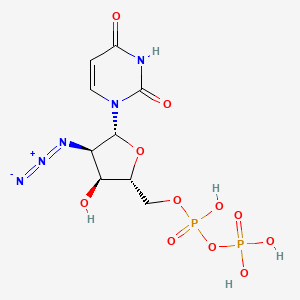
![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
![[(8R,9S,10R,13S,14S,17R)-6-[(dimethylamino)methyl]-3-ethoxy-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1248484.png)
